molecular formula C17H22N2O3 B285855 N,N-diethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide

N,N-diethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide

Cat. No. B285855
M. Wt: 302.37 g/mol
InChI Key: IQBBFZAIYZOIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound belongs to the class of benzomorphan derivatives and has been shown to have analgesic properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide is not fully understood. However, it is believed to work by binding to opioid receptors in the brain and spinal cord. This binding leads to the activation of the body's natural pain-relieving mechanisms, resulting in a reduction in pain.
Biochemical and Physiological Effects:
N,N-diethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been shown to have a low potential for addiction and abuse, making it a promising alternative to traditional opioid analgesics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide in lab experiments is its potential as an analgesic agent. It has been shown to be effective in reducing pain and inflammation in animal models. Additionally, it has a low potential for addiction and abuse, making it a promising alternative to traditional opioid analgesics.
One of the limitations of using N,N-diethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide in lab experiments is its limited availability. The compound is not commercially available and must be synthesized in the lab. Additionally, its mechanism of action is not fully understood, making it difficult to design experiments to fully investigate its potential applications.

Future Directions

There are several future directions for research on N,N-diethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the field of medicine. Finally, research is needed to investigate the potential use of N,N-diethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide in combination with other analgesic agents to improve pain management.

Synthesis Methods

The synthesis of N,N-diethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide involves the condensation of 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline with diethyl oxalate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and acetic acid to obtain the final compound.

Scientific Research Applications

N,N-diethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have analgesic properties and has been tested in animal models for its effectiveness in pain management. Additionally, it has been studied for its potential use as an anti-inflammatory agent.

properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N,N-diethyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide

InChI

InChI=1S/C17H22N2O3/c1-4-19(5-2)16(21)14-12-10-17(3,18-15(14)20)22-13-9-7-6-8-11(12)13/h6-9,12,14H,4-5,10H2,1-3H3,(H,18,20)

InChI Key

IQBBFZAIYZOIHP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1C2CC(NC1=O)(OC3=CC=CC=C23)C

Canonical SMILES

CCN(CC)C(=O)C1C2CC(NC1=O)(OC3=CC=CC=C23)C

Origin of Product

United States

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